molecular formula C12H16N2OS B12121822 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole

5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole

Cat. No.: B12121822
M. Wt: 236.34 g/mol
InChI Key: OZFPUGAYBRJXMQ-UHFFFAOYSA-N
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Description

5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethoxy group and a propan-2-ylsulfanyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of the benzimidazole core using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the propan-2-ylsulfanyl group: This can be done by reacting the ethoxy-substituted benzimidazole with an appropriate thiol compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The ethoxy and propan-2-ylsulfanyl groups may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-(propan-2-ylsulfanyl)-1H-benzimidazole
  • 5-ethoxy-2-(methylsulfanyl)-1H-benzimidazole
  • 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-imidazole

Uniqueness

5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole is unique due to the specific combination of the ethoxy and propan-2-ylsulfanyl groups, which may impart distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

6-ethoxy-2-propan-2-ylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C12H16N2OS/c1-4-15-9-5-6-10-11(7-9)14-12(13-10)16-8(2)3/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

OZFPUGAYBRJXMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SC(C)C

Origin of Product

United States

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